molecular formula C16H23NO5 B596447 (R)-3-(Benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid CAS No. 1287146-61-5

(R)-3-(Benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid

Cat. No. B596447
M. Wt: 309.362
InChI Key: OKHSAIMUACRCDK-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-3-(Benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid” is a complex organic compound. It contains a tert-butoxycarbonyl (Boc) group, which is commonly used in peptide synthesis as an Nα-amino protecting group . The Boc group is advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .


Synthesis Analysis

The synthesis of compounds containing the tert-butoxycarbonyl (Boc) group can be achieved using various methods. One such method involves the use of flow microreactor systems, which has been found to be more efficient, versatile, and sustainable compared to batch processes . This method allows for the direct introduction of the Boc group into a variety of organic compounds .


Molecular Structure Analysis

The molecular structure of “®-3-(Benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid” is complex due to the presence of the Boc group. The Boc group is a bulky group that can elicit a unique reactivity pattern . This reactivity is due to the crowded nature of the Boc group, which can have implications in chemical transformations .


Chemical Reactions Analysis

The Boc group in “®-3-(Benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid” plays a significant role in its chemical reactions. The unique reactivity pattern of the Boc group is highlighted by its characteristic applications, starting from its use in chemical transformations, its relevance in nature, and its implication in biosynthetic and biodegradation pathways .


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-3-(Benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid” are influenced by the presence of the Boc group. The Boc group is a bulky group that can affect the reactivity of the compound .

Scientific Research Applications

Synthesis and Chemical Properties

Scientific research has extensively covered the synthesis and chemical properties of compounds with structures similar to “(R)-3-(Benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid”. The focus is often on developing novel synthetic methods that enhance the yield, purity, and functionalization of such compounds for various applications, including materials science, catalysis, and as intermediates in organic synthesis (Pellissier, 2011). These studies provide insights into how chemical reactions can be optimized to produce specific compounds efficiently.

Biodegradation and Environmental Fate

Compounds related to ethers and esters, including “(R)-3-(Benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid”, have been studied for their biodegradation and environmental fate. Research on the biodegradation of ethyl tert-butyl ether (ETBE), for example, summarizes the microbial degradation pathways and the role of specific microorganisms in breaking down such compounds in soil and groundwater (Thornton et al., 2020). These studies are crucial for understanding how chemical compounds interact with the environment and the potential risks or benefits they may pose.

Antioxidant and Antimicrobial Activities

Research on natural carboxylic acids and their derivatives, including compounds with similar structures to the query, has shown significant antioxidant, antimicrobial, and cytotoxic activities. These activities are often linked to the compound's structure, such as the number of hydroxyl groups and conjugated bonds, which can influence its biological effects (Godlewska-Żyłkiewicz et al., 2020). Such research suggests potential applications in developing new therapeutic agents or additives for food preservation.

Potential Therapeutic Applications

While direct applications of “(R)-3-(Benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid” were not identified, related research points towards the exploration of similar compounds for therapeutic uses. Studies have explored the use of various synthetic and natural compounds in cancer treatment, highlighting the importance of functional groups and molecular structure in determining their efficacy and potential as drug candidates (Zhang et al., 2021).

Future Directions

The use of the Boc group in compounds like “®-3-(Benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid” has potential applications in biocatalytic processes . The unique reactivity pattern of the Boc group, along with its implications in biosynthetic and biodegradation pathways, suggests potential future directions in synthetic organic chemistry .

properties

IUPAC Name

(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-phenylmethoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-9-13(14(18)19)11-21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHSAIMUACRCDK-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(COCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](COCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60719287
Record name (2R)-2-[(Benzyloxy)methyl]-3-[(tert-butoxycarbonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(Benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid

CAS RN

1287146-61-5
Record name (2R)-2-[(Benzyloxy)methyl]-3-[(tert-butoxycarbonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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